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For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a key structural motif in the amino acid arginine, is a privileged scaffold

in medicinal chemistry due to its ability to form strong interactions with biological targets.[1]

This technical guide delves into the foundational research on guanidine-based ligands, offering

a comprehensive overview of their interaction with various receptor systems, including

adrenergic, neuropeptide Y, and imidazoline receptors, as well as amiloride-sensitive sodium

channels. This document provides quantitative binding and functional data, detailed

experimental protocols, and visual representations of key signaling pathways to support

researchers and professionals in the field of drug discovery and development.

Quantitative Data on Guanidine-Based Ligand-
Receptor Interactions
The affinity and functional potency of guanidine-based ligands are crucial for understanding

their therapeutic potential. The following tables summarize key quantitative data for a selection

of these compounds across different receptor families.

α2-Adrenergic Receptor Ligands
Guanidine-containing compounds, such as clonidine and guanfacine, are well-known ligands

for α2-adrenergic receptors, often exhibiting agonist or antagonist activity.[2][3] These receptors

are G-protein coupled receptors (GPCRs) involved in the regulation of neurotransmitter release

and cardiovascular function.[4][5]
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Compound
Receptor
Subtype

Assay Type Parameter Value Reference

Clonidine
α2A-

Adrenergic

Radioligand

Binding
pKi 7.7 [3]

α2A-

Adrenergic
GTPγS Assay pEC50 7.5 [3]

α2A-

Adrenergic
GTPγS Assay Emax (%) 60 [3]

Guanfacine
α2A-

Adrenergic

Radioligand

Binding
pKi 7.2 [3]

α2A-

Adrenergic
GTPγS Assay pEC50 7.1 [3]

α2A-

Adrenergic
GTPγS Assay Emax (%) 35 [3]

Guanabenz
α2A-

Adrenergic

Radioligand

Binding
pKi 7.0 [3]

α2A-

Adrenergic
GTPγS Assay pEC50 7.2 [3]

α2A-

Adrenergic
GTPγS Assay Emax (%) 26 [3]

Compound

8b (a 2-

amino-1,4-

dihydroquina

zoline

derivative)

α2-

Adrenoceptor

(human

brain)

Radioligand

Binding
Ki (nM) 150 [6]

Compound

18c (a 2-

amino-4,5-

dihydro-1,3-

α2-

Adrenoceptor

(human

brain)

Radioligand

Binding

Ki (nM) 80 [6]
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benzodiazepi

ne derivative)

Neuropeptide Y (NPY) Receptor Ligands
Argininamide-based compounds, such as BIBP3226, are potent and selective antagonists for

the Neuropeptide Y Y1 receptor, a GPCR implicated in appetite, anxiety, and vasoconstriction.

[7][8][9][10][11]

Compound
Receptor
Subtype

Assay Type Parameter Value Reference

BIBP3226 NPY Y1
Radioligand

Binding
Ki (nM) 7 [11]

NPY Y1

Functional

Assay (Ca2+

mobilization)

pKb 7.5 [12]

NPY Y1

Functional

Assay (cAMP

inhibition)

pKb 8.2 [12]

UR-MK114 NPY Y1
Radioligand

Binding
Ki (nM) 0.8 [9]

UR-MK299 NPY Y1
Radioligand

Binding
Kd (nM) 0.044 [7]

N,N-

disubstituted

ω-

guanidinoalka

noic acid

amides

(various)

NPY Y1

Functional

Assay (Ca2+

assay)

pKB 6.3 - 6.6 [13][14]

Imidazoline Receptor Ligands
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Imidazoline receptors are a class of receptors that recognize ligands with an imidazoline or

related guanidine structure. They are categorized into at least three subtypes (I1, I2, and I3),

with the I1 receptor being implicated in the central regulation of blood pressure.[4][8][13][15]

[16][17][18][19]

Compound
Receptor
Subtype

Assay Type Parameter Value (nM) Reference

LNP 509 I1
Radioligand

Binding
Ki 538 [15]

S23515 I1
Radioligand

Binding
Ki 6.40 [15]

S23757 I1
Radioligand

Binding
Ki 5.30 [15]

LNP 911 I1
Radioligand

Binding
Ki 0.2 [15]

Moxonidine I1
Radioligand

Binding
Ki ~3 [4][16]

Rilmenidine I1
Radioligand

Binding
Ki ~2.5 [4][16]

Clonidine I1
Radioligand

Binding
Ki ~4 [4][16]

2-(2'-

methoxyphen

yl)-

imidazoline

(17)

I1
Radioligand

Binding
pKi 8.53 [8]

2-(3'-fluoro-

4'-tolyl)-

imidazoline

(31)

I2
Radioligand

Binding
pKi 8.53 [8]
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Amiloride-Sensitive Sodium Channel (ENaC) Blockers
Amiloride and its derivatives, which contain a guanidinium moiety, are inhibitors of the epithelial

sodium channel (ENaC). ENaC plays a crucial role in sodium reabsorption in epithelial tissues.

[1][20][21][22][23][24][25]

Compound
Channel
Subunit
Composition

Parameter Value (µM) Reference

Amiloride αβγ ENaC Ki 0.1 [20][21]

δβγ ENaC IC50 2.6 [20][21]

δβγ ENaC Ki
2.6 (26-fold >

αβγ)
[20][21]

δαβγ ENaC Ki at -120 mV 920 [20][21]

δαβγ ENaC Ki at +80 mV 13.7 [20][21]

ENaC IC50 0.1 - 0.5 [1]

Benzamil δβγ ENaC IC50
30-fold higher

than for αβγ
[20]

UNC-8d IC50 at -100mV
47 (divalent-

containing)
[21]

UNC-8d IC50 at -100mV
119 (divalent-

free)
[21]

Phenamil ENaC at -60mV IC50 ~0.01 [22]

EIPA UNC-8d IC50 at -60mV 3.06 [26]

Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. This

section provides protocols for key experiments cited in the study of guanidine-based ligands.

Synthesis of Guanidine Derivatives
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The synthesis of guanidine-containing compounds can be achieved through various methods,

often involving the reaction of an amine with a guanylating agent.

General Procedure for the Synthesis of N-Acylguanidines:

A common route involves a multi-component carbonylation/amination sequence.

Carbonylative Coupling: An aryl iodide or bromide is subjected to a Pd(0)-catalyzed

carbonylative coupling reaction with cyanamide. This forms an N-cyanobenzamide

intermediate.

Amination: The N-cyanobenzamide intermediate is then treated with a primary or secondary

amine to yield the final N-acylguanidine.

Synthesis of Clonidine (a representative cyclic guanidine):

The synthesis of clonidine typically involves the following key steps:

Formation of 2,6-dichloro-N-formylaniline: 2,6-dichloroaniline is reacted with formic acid

under reflux.

Formation of 2-(2,6-dichlorophenylimino)imidazolidine hydrochloride (Clonidine HCl): The

intermediate from the previous step is reacted with thionyl chloride and sulfuryl chloride,

followed by reaction with ethylenediamine. The resulting product is then treated with a

solution of hydrogen chloride in ethanol to yield clonidine hydrochloride.[27][28]

Formation of Clonidine Free Base: The hydrochloride salt is dissolved in water and the pH is

adjusted to 11 with a base like sodium hydroxide to precipitate the free base.[27]

Synthesis of Argininamide-Type NPY Y1 Receptor Antagonists (e.g., BIBP3226 analogues):

These syntheses often start from a protected arginine or ornithine derivative.

Starting Material: A suitable protected amino acid, such as (R)-ornithine, is used as the

starting material.

Amide Coupling: The carboxylic acid of the protected amino acid is coupled with an

appropriate amine (e.g., (4-hydroxyphenyl)methylamine for BIBP3226).
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Guanidinylation: The side-chain amino group of the ornithine derivative is then converted to a

guanidine. This can be achieved by reacting with a guanylating agent such as N,N′-Di-Boc-

S-methylisothiourea.

N-Acylation: The α-amino group is acylated, for example, with diphenylacetic acid in the case

of BIBP3226.

Deprotection: Finally, any protecting groups are removed to yield the final argininamide

antagonist.[10][23]

Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Kd or Ki) of a ligand for a

receptor.

Protocol for a Competition Binding Assay:

Membrane Preparation:

Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer.

Centrifuge the homogenate to pellet the membranes.

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

Determine the protein concentration of the membrane preparation.

Assay Setup (in a 96-well plate):

To each well, add the membrane preparation (typically 5-50 µg of protein).

Add a fixed concentration of a radiolabeled ligand (e.g., [³H]-clonidine for α2-adrenergic

receptors) that has a high affinity for the receptor.

Add varying concentrations of the unlabeled test compound (the "competitor").

Include control wells for total binding (radioligand only) and non-specific binding

(radioligand in the presence of a high concentration of a known unlabeled ligand).
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Incubation:

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to

reach equilibrium (e.g., 60-90 minutes).

Termination and Filtration:

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat

(e.g., GF/C filters). This separates the receptor-bound radioligand from the free

radioligand.

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound

radioligand.

Quantification:

Dry the filters and measure the radioactivity retained on them using a scintillation counter.

Data Analysis:

Calculate the specific binding at each concentration of the test compound by subtracting

the non-specific binding from the total binding.

Plot the specific binding as a percentage of the control (total specific binding) against the

logarithm of the competitor concentration.

Fit the data to a one-site or two-site competition model using non-linear regression to

determine the IC50 value (the concentration of the competitor that inhibits 50% of the

specific binding of the radioligand).

Calculate the Ki value (the equilibrium dissociation constant of the competitor) from the

IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its equilibrium dissociation constant.

[³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-protein

coupled receptors (GPCRs). Agonist binding to a GPCR promotes the exchange of GDP for
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GTP on the α-subunit of the associated G-protein. The use of the non-hydrolyzable GTP

analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G-proteins.[29]

Protocol for [³⁵S]GTPγS Binding Assay:

Membrane Preparation: Prepare cell membranes expressing the GPCR of interest as

described for the radioligand binding assay.

Assay Buffer: The assay buffer typically contains HEPES, MgCl₂, NaCl, and GDP. The

optimal concentration of GDP needs to be determined empirically to minimize basal binding

while maximizing agonist-stimulated binding.

Assay Setup (in a 96-well plate):

To each well, add the assay buffer containing GDP.

Add the membrane preparation.

Add varying concentrations of the test agonist.

Include control wells for basal binding (no agonist) and non-specific binding (in the

presence of a high concentration of unlabeled GTPγS).

Incubation and Reaction Initiation:

Pre-incubate the plate at room temperature or 30°C for a short period (e.g., 15-30

minutes).

Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS to all wells.

Incubation:

Incubate the plate for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated

[³⁵S]GTPγS binding.

Termination and Filtration:
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Terminate the reaction by rapid filtration through a glass fiber filter mat, as described for

the radioligand binding assay.

Wash the filters with ice-cold wash buffer.

Quantification:

Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:

Calculate the specific [³⁵S]GTPγS binding at each agonist concentration by subtracting the

non-specific binding.

Plot the specific binding against the logarithm of the agonist concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration

of the agonist that produces 50% of the maximal response) and the Emax (the maximum

response). These parameters provide measures of the agonist's potency and efficacy,

respectively. For antagonists, their potency (often expressed as pA2 or KB) can be

determined by their ability to shift the agonist dose-response curve to the right.[29]

Signaling Pathways and Mechanisms of Action
Understanding the downstream signaling cascades and mechanisms of action is critical for

developing targeted therapeutics. This section provides visual representations of these

pathways for the receptor systems discussed.

α2-Adrenergic Receptor Signaling Pathway
α2-Adrenergic receptors are coupled to inhibitory G-proteins (Gi/o).[4][5] Upon agonist binding,

the Giα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP

(cAMP) levels. This in turn reduces the activity of protein kinase A (PKA).
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Caption: α2-Adrenergic Receptor Signaling Pathway.
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Neuropeptide Y (NPY) Y1 Receptor Signaling Pathway
Similar to α2-adrenergic receptors, NPY Y1 receptors are primarily coupled to Gi/o proteins,

leading to the inhibition of adenylyl cyclase and a decrease in cAMP.[25] They can also couple

to Gq proteins, activating the phospholipase C (PLC) pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 20 Tech Support

https://en.wikipedia.org/wiki/Epithelial_sodium_channel
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NPY or
Guanidine-based

Antagonist

NPY Y1
Receptor

Gi/o Protein

Activates

Gq Protein

Activates

Adenylyl
Cyclase

Inhibits

Phospholipase C
(PLC)

Activates

↓ cAMP PIP2

Hydrolyzes

IP3 DAG

↑ Intracellular
Ca2+

Protein Kinase C
(PKC)

Click to download full resolution via product page

Caption: Neuropeptide Y Y1 Receptor Signaling Pathways.
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I1-Imidazoline Receptor Signaling Pathway
The signaling pathway for the I1-imidazoline receptor is distinct from classical GPCRs.

Evidence suggests it is not coupled to the adenylyl cyclase or inositol phospholipid hydrolysis

pathways but may involve the activation of phosphatidylcholine-selective phospholipase C (PC-

PLC) and phospholipase A2 (PLA2).[3][17][18][30][31][32]
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Caption: I1-Imidazoline Receptor Signaling Pathway.
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Amiloride-Sensitive Sodium Channel (ENaC) Mechanism
of Action
The amiloride-sensitive epithelial sodium channel (ENaC) is a heterotrimeric ion channel

composed of α, β, and γ subunits (or δ, β, and γ).[25] It facilitates the influx of sodium ions

across the apical membrane of epithelial cells. Its activity is regulated by various factors,

including hormones and proteolytic cleavage. Guanidine-based compounds like amiloride act

as channel blockers.[5][14][18][33]
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Caption: Mechanism of ENaC and Amiloride Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]

2. Guanidine-based α2-adrenoceptor ligands: Towards selective antagonist activity - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. The I1-imidazoline receptor and its cellular signaling pathways - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular
disease - PMC [pmc.ncbi.nlm.nih.gov]

5. Epithelial Na+ Channel (ENaC), Hormones, and Hypertension - PMC
[pmc.ncbi.nlm.nih.gov]

6. graphviz.org [graphviz.org]

7. N(ω)-Carbamoylation of the Argininamide Moiety: An Avenue to Insurmountable NPY Y1
Receptor Antagonists and a Radiolabeled Selective High-Affinity Molecular Tool ([(3)H]UR-
MK299) with Extended Residence Time - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Synthesis and pharmacological evaluation of imidazoline sites I1 and I2 selective ligands -
PubMed [pubmed.ncbi.nlm.nih.gov]

9. Selective Neuropeptide Y Receptor Ligands - Universität Regensburg [uni-regensburg.de]

10. NPY Y1 antagonists: structure-activity relationships of arginine derivatives and hybrid
compounds with arpromidine-like partial structures - PubMed [pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC
[pmc.ncbi.nlm.nih.gov]

13. Imidazoline receptor - Wikipedia [en.wikipedia.org]

14. Synthesis and neuropeptide Y Y1 receptor antagonistic activity of N,N-disubstituted
omega-guanidino- and omega-aminoalkanoic acid amides - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. kup.at [kup.at]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 18 / 20 Tech Support

https://www.benchchem.com/product/b15572417?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/Amiloride-hydrochloride(Midamor).html
https://pubmed.ncbi.nlm.nih.gov/24908653/
https://pubmed.ncbi.nlm.nih.gov/24908653/
https://pubmed.ncbi.nlm.nih.gov/10415895/
https://pubmed.ncbi.nlm.nih.gov/10415895/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1351308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1351308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2911345/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2911345/
https://www.graphviz.org/pdf/dotguide.pdf
https://pubmed.ncbi.nlm.nih.gov/26466164/
https://pubmed.ncbi.nlm.nih.gov/26466164/
https://pubmed.ncbi.nlm.nih.gov/26466164/
https://pubmed.ncbi.nlm.nih.gov/11310592/
https://pubmed.ncbi.nlm.nih.gov/11310592/
https://www.uni-regensburg.de/chemistry-pharmacy/pharmaceutical-medicinal-chemistry-ii/research/medpharmchem/selective-neuropeptide-y-receptor-ligands/index.html
https://pubmed.ncbi.nlm.nih.gov/9802389/
https://pubmed.ncbi.nlm.nih.gov/9802389/
https://www.researchgate.net/figure/Affinities-of-Drugs-for-a-2-Adrenergic-Receptors_tbl1_15562811
https://pmc.ncbi.nlm.nih.gov/articles/PMC3394504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3394504/
https://en.wikipedia.org/wiki/Imidazoline_receptor
https://pubmed.ncbi.nlm.nih.gov/9431025/
https://pubmed.ncbi.nlm.nih.gov/9431025/
https://pubmed.ncbi.nlm.nih.gov/9431025/
https://www.kup.at/kup/pdf/HypSH-4-2002-6.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. scispace.com [scispace.com]

17. researchgate.net [researchgate.net]

18. researchgate.net [researchgate.net]

19. researchgate.net [researchgate.net]

20. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC
[pmc.ncbi.nlm.nih.gov]

21. medchemexpress.com [medchemexpress.com]

22. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel -
PMC [pmc.ncbi.nlm.nih.gov]

23. epub.uni-regensburg.de [epub.uni-regensburg.de]

24. Taste - Wikipedia [en.wikipedia.org]

25. Epithelial sodium channel - Wikipedia [en.wikipedia.org]

26. Argininamide-type neuropeptide Y Y1 receptor antagonists: the nature of Nω-carbamoyl
substituents determines Y1R binding mode and affinity - RSC Medicinal Chemistry (RSC
Publishing) [pubs.rsc.org]

27. Red-fluorescent argininamide-type NPY Y1 receptor antagonists as pharmacological
tools - PubMed [pubmed.ncbi.nlm.nih.gov]

28. Item - The binding values of I1 and I2 imidazoline receptors of reference compounds. -
Public Library of Science - Figshare [plos.figshare.com]

29. youtube.com [youtube.com]

30. Structure-activity relationship study around guanabenz identifies two derivatives retaining
antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed
[pubmed.ncbi.nlm.nih.gov]

31. statalist.org [statalist.org]

32. Blood Pressure and Amiloride-Sensitive Sodium Channels in Vascular and Renal Cells -
PMC [pmc.ncbi.nlm.nih.gov]

33. Regulation of sodium transport by ENaC in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Foundational Research on Guanidine-Based Receptor
Ligands: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15572417#foundational-research-on-guanidine-
based-receptor-ligands]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 19 / 20 Tech Support

https://scispace.com/pdf/the-i1-imidazoline-receptor-from-binding-site-to-therapeutic-19t50noslb.pdf
https://www.researchgate.net/publication/229941837_The_I1-Imidazoline_Receptor_and_Its_Cellular_Signaling_Pathwaysa
https://www.researchgate.net/figure/Fig-3-Schema-showing-the-anatomical-connections-of-the-I-1-receptors-I-1-and_fig2_7248023
https://www.researchgate.net/figure/Example-Pathview-graphs-a-Graphviz-view-on-a-canonical-signaling-pathway-hsa04110_fig1_237060539
https://pmc.ncbi.nlm.nih.gov/articles/PMC3532584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3532584/
https://www.medchemexpress.com/amiloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7413742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7413742/
https://epub.uni-regensburg.de/43580/1/Dissertation_Buschmann_2020_Final.pdf
https://en.wikipedia.org/wiki/Taste
https://en.wikipedia.org/wiki/Epithelial_sodium_channel
https://pubs.rsc.org/en/content/articlelanding/2020/md/c9md00538b
https://pubs.rsc.org/en/content/articlelanding/2020/md/c9md00538b
https://pubs.rsc.org/en/content/articlelanding/2020/md/c9md00538b
https://pubmed.ncbi.nlm.nih.gov/21493077/
https://pubmed.ncbi.nlm.nih.gov/21493077/
https://plos.figshare.com/articles/dataset/_The_binding_values_of_I_1_and_I_2_imidazoline_receptors_of_reference_compounds_/211989
https://plos.figshare.com/articles/dataset/_The_binding_values_of_I_1_and_I_2_imidazoline_receptors_of_reference_compounds_/211989
https://www.youtube.com/watch?v=nVEe11Z5HSA
https://pubmed.ncbi.nlm.nih.gov/25244284/
https://pubmed.ncbi.nlm.nih.gov/25244284/
https://pubmed.ncbi.nlm.nih.gov/25244284/
https://www.statalist.org/forums/forum/general-stata-discussion/general/1351977-reproducible-path-diagrams-graphviz-and-dot-in-stata
https://pmc.ncbi.nlm.nih.gov/articles/PMC4137491/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4137491/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2895494/
https://www.benchchem.com/product/b15572417#foundational-research-on-guanidine-based-receptor-ligands
https://www.benchchem.com/product/b15572417#foundational-research-on-guanidine-based-receptor-ligands
https://www.benchchem.com/product/b15572417#foundational-research-on-guanidine-based-receptor-ligands
https://www.benchchem.com/product/b15572417#foundational-research-on-guanidine-based-receptor-ligands
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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